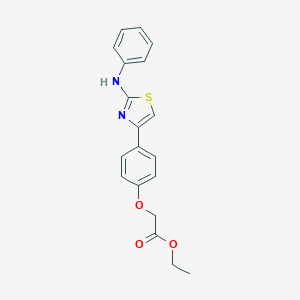

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and related compounds involves multi-step chemical reactions, including protection and deprotection strategies, iodolactamization, and amidation. For example, an enantioselective synthesis route using iodolactamization as a key step has been developed for producing a closely related compound, demonstrating the complex methodologies involved in synthesizing such molecules (Campbell et al., 2009).

Molecular Structure Analysis

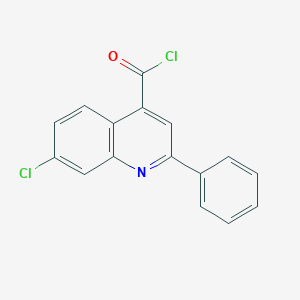

The molecular structure of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and its derivatives is characterized by complex functional groups that contribute to its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to elucidate the structure, demonstrating the molecule's arrangement and confirming the presence of tert-butyl, carbamate, and methoxycarbonyl groups (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate participates in a variety of chemical reactions, including carbamoylation, methoxycarbonylation, and reactions with organometallics. These reactions often leverage the compound's functional groups to introduce or transform chemical moieties, highlighting its utility in synthetic organic chemistry. For instance, its use as an N-(Boc)-protected nitrone equivalent in reactions with organometallics illustrates its versatility as a building block (Guinchard et al., 2005).

Wissenschaftliche Forschungsanwendungen

Precursor in Foldamer Studies

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has been utilized as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This compound, in its extended conformation, is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, playing a crucial role in foldamer research (Abbas et al., 2009).

Intermediate in Organic Synthesis

It acts as an intermediate in various organic syntheses. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized using tert-butyl N-hydroxycarbamate, demonstrating its utility as a building block in organic synthesis (Guinchard et al., 2005).

Ligand in Alkoxycarbonylation Reactions

The compound is noted for its role in alkoxycarbonylation reactions. The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB), which has shown exceptional performance in alkoxycarbonylation reactions, highlights the significance of tert-butyl based compounds in these types of chemical processes (Vondran et al., 2021).

Synthesis of Key Pharmaceutical Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized through steps involving acylation, sulfonation, and substitution, showcasing the compound's role in the synthesis of important pharmaceutical intermediates (Wang et al., 2015).

Applications in Metal Ion Complexation

The compound has been involved in studies related to metal ion complexation. For example, tetrathiacalix[4]arenes with tert-butyl groups have been synthesized and their ability to bind metal ions has been investigated, demonstrating its potential in the field of coordination chemistry (Lamartine et al., 2001).

In Organic and Polymer Chemistry

Its derivatives are used in organic and polymer chemistry for various purposes, such as in the synthesis of antioxidants with higher molecular weight, which shows the versatility of tert-butyl-based compounds in enhancing the properties of polymers (Pan et al., 1998).

Safety And Hazards

The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXTJZZNBYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625316 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate | |

CAS RN |

191871-32-6 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)